

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

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An In-Depth Technical Guide to **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde**

Authored by a Senior Application Scientist

Abstract

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. This guide provides an in-depth examination of its core physicochemical properties, synthesis, reactivity, and applications, particularly in the realm of drug discovery. As a versatile scaffold, its unique electronic and structural features, stemming from the fusion of a pyrrole and a pyridine ring, offer vast opportunities for functionalization. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this compound for novel therapeutic and material science innovations.

Core Physicochemical Properties and Identification

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a bicyclic aromatic aldehyde whose utility is anchored in its distinct chemical identity. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with a reactive carbaldehyde group, makes it a prized intermediate.^{[1][2]}

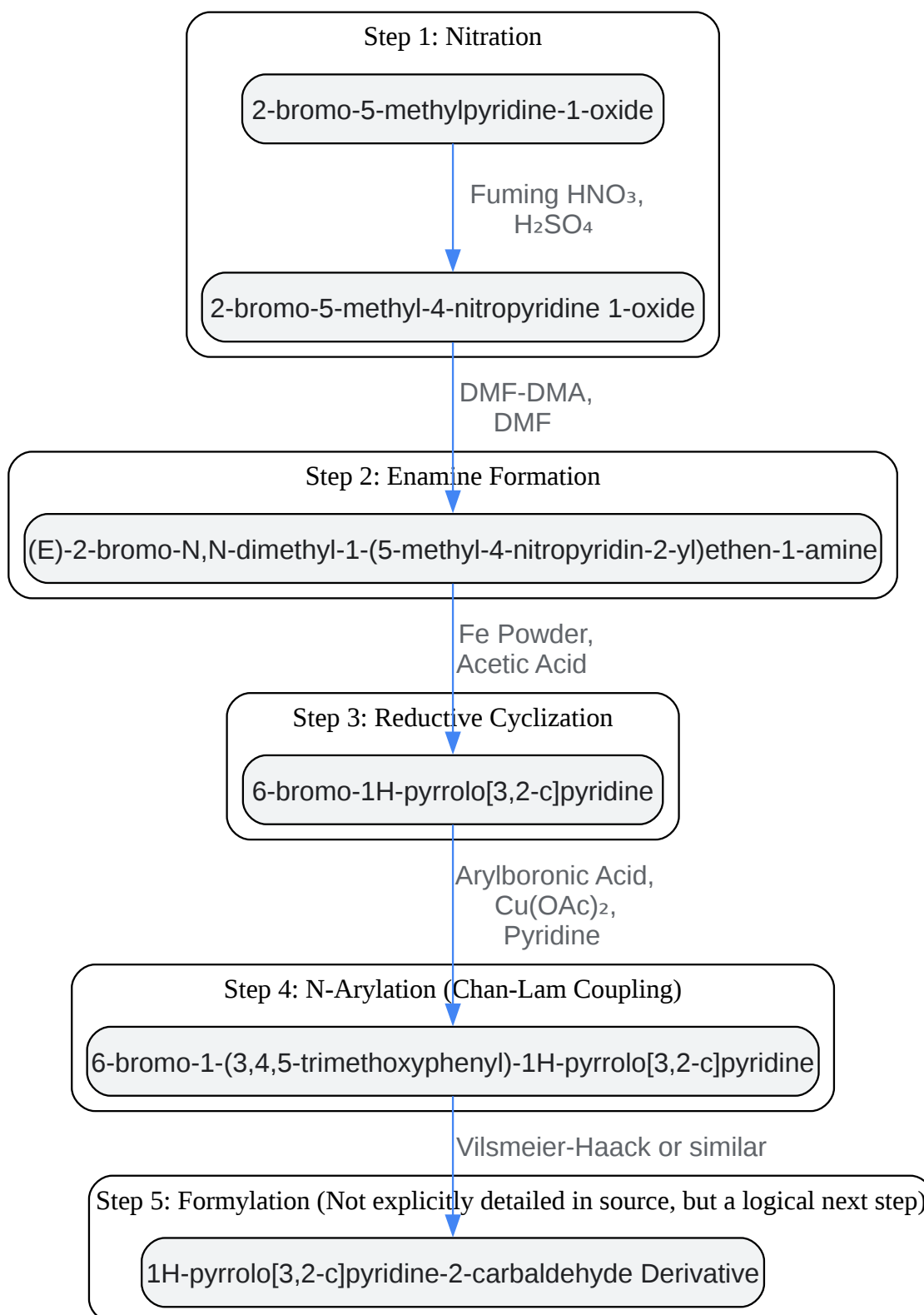
Quantitative data and key identifiers for this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	630395-95-8	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₆ N ₂ O	[1] [5]
Molecular Weight	146.15 g/mol	[1] [4] [5]
Appearance	Brown solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	Store at 0-8°C, inert atmosphere	[1] [2]
MDL Number	MFCD06738310	[1] [6]
PubChem ID	45079507	[1]

Synthesis Pathway and Experimental Protocol

The synthesis of complex heterocyclic scaffolds is a cornerstone of drug development. The multi-step synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the construction of a key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be further functionalized.[\[7\]](#)[\[8\]](#) The following represents a validated synthetic approach, explaining the causal logic behind reagent and condition selection.

Diagram of Synthetic Workflow



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Caption: Synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Synthesis Protocol for Key Intermediate (6-bromo-1H-pyrrolo[3,2-c]pyridine)

This protocol is based on synthetic routes described for analogous compounds and serves as a robust framework.^{[7][8]}

- Nitration of 2-bromo-5-methylpyridine-1-oxide:
 - Rationale: Introduction of a nitro group is a critical step to enable the subsequent cyclization to form the pyrrole ring. The use of fuming nitric acid in sulfuric acid provides a powerful nitrating medium necessary for this transformation.
 - Procedure: To a cooled solution (0°C) of 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide. Filter, wash with water, and dry.
- Reaction with DMF-DMA:
 - Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the methyl group to form an enamine. This intermediate is essential for the subsequent reductive cyclization that forms the pyrrole ring of the target scaffold.
 - Procedure: Dissolve the nitrated intermediate in N,N-dimethylformamide (DMF). Add DMF-DMA and heat the mixture at 80-100°C for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once complete, cool the reaction mixture and use the resulting key intermediate in the next step.
- Reductive Cyclization:
 - Rationale: Iron powder in acetic acid is a classic and effective reagent system for the reduction of a nitro group and subsequent intramolecular cyclization to form the pyrrole ring. The acidic medium facilitates the reaction cascade.

- Procedure: To a solution of the enamine intermediate from the previous step in acetic acid, add iron powder portion-wise. The reaction is exothermic and may require cooling. Heat the mixture to reflux for 2-4 hours. After cooling, filter the mixture to remove excess iron and inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue using column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[8]

Note: Formylation to yield the final **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** would typically follow, often via a Vilsmeier-Haack reaction (POCl₃, DMF) or similar formylation method targeting the electron-rich C2 position of the pyrrole ring.

Chemical Reactivity and Derivatization Potential

The synthetic value of **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** lies in its capacity for diverse chemical transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.[1][2]

- The Aldehyde Handle: The aldehyde group is a versatile functional group amenable to numerous reactions including:
 - Reductive Amination: Forms new amine derivatives, a cornerstone for introducing diverse side chains and modulating pharmacokinetic properties.[2]
 - Wittig Reaction: Allows for the formation of carbon-carbon double bonds.
 - Condensation Reactions: Reacts with active methylene compounds to build more complex molecular architectures.
 - Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification points.
- The Pyrrolopyridine Core: The nitrogen atoms on both the pyrrole and pyridine rings can be functionalized through alkylation or arylation reactions, such as the Chan-Lam or Buchwald-Hartwig couplings.[2] Halogenated derivatives of the core serve as excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of various aryl or vinyl groups.[7]

Applications in Drug Discovery and Research

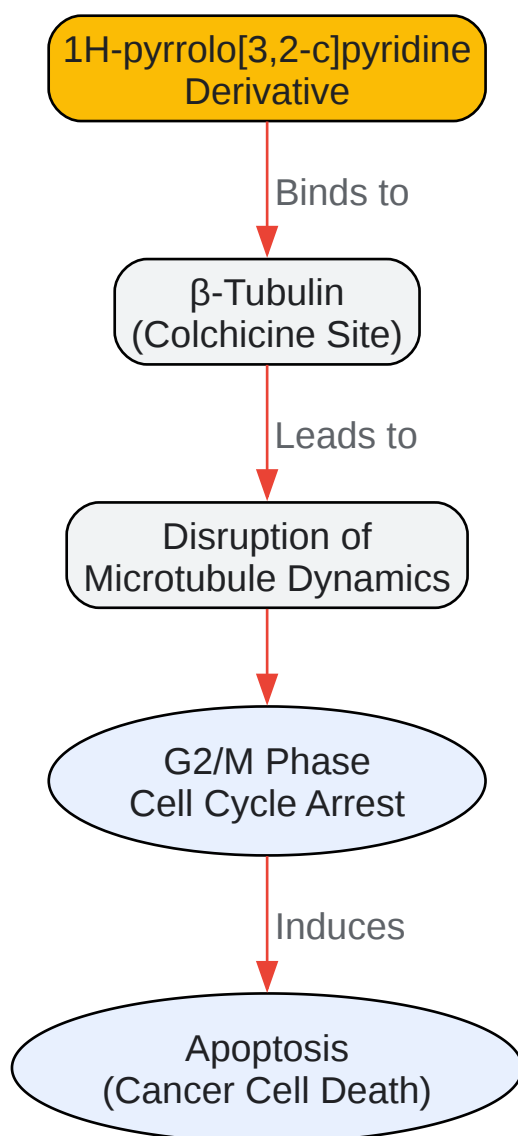
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.

Anticancer Applications: Colchicine-Binding Site Inhibition

Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that function as tubulin polymerization inhibitors.^{[7][8]}

- **Mechanism of Action:** These compounds bind to the colchicine-binding site on β -tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for cell division. The disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.^{[7][8]}
- **Significance:** A study demonstrated that certain derivatives exhibit potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the nanomolar range.^{[7][8]} This makes the scaffold a highly promising lead for the development of next-generation microtubule-targeting cancer therapies.

Diagram of Proposed Mechanism of Action



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Caption: Inhibition of tubulin polymerization by a pyrrolopyridine derivative.

Other Research Applications

- **Neurology:** The broader class of azaindoles is explored for various neurological targets. The unique properties of this scaffold make it a candidate for developing agents targeting CNS diseases.[1]
- **Fluorescent Probes:** Derivatives of this compound can be employed as fluorescent probes in cellular imaging techniques, helping to visualize biological processes.[1]

- Material Science: The compound is used in formulating advanced materials, including specialized polymers and nanomaterials.[1]

Handling, Storage, and Safety

Prudent laboratory practice is paramount when handling any reactive chemical intermediate.

- Storage: **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 0-8°C to maintain its stability and prevent degradation.[1][2]
- Safety: Users should consult the Safety Data Sheet (SDS) before use.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is more than a simple chemical reagent; it is a versatile platform for innovation. Its established physicochemical properties, well-understood reactivity, and demonstrated utility in synthesizing potent bioactive molecules, particularly in oncology, underscore its importance. For research teams in drug discovery and materials science, this compound offers a reliable and promising starting point for developing novel and impactful chemical entities.

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